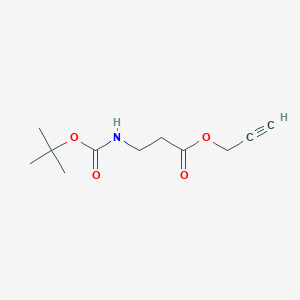

N-Boc-beta-alanine Propargyl Ester

描述

BenchChem offers high-quality N-Boc-beta-alanine Propargyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-beta-alanine Propargyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H17NO4 |

|---|---|

分子量 |

227.26 g/mol |

IUPAC 名称 |

prop-2-ynyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C11H17NO4/c1-5-8-15-9(13)6-7-12-10(14)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14) |

InChI 键 |

QTKRBTCOOFMUDZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCC#C |

产品来源 |

United States |

Foundational & Exploratory

N-Boc-beta-alanine propargyl ester CAS number and molecular weight

Role of β-Alanine Linkers in Bioorthogonal "Click" Chemistry

Executive Summary

N-Boc-β-alanine propargyl ester represents a specialized bifunctional linker used primarily in bioconjugation and peptidomimetic synthesis . It combines the flexible, non-rigid backbone of β-alanine with a terminal alkyne handle (propargyl group), enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "Click Chemistry."

Unlike rigid linkers, the β-alanine motif introduces a specific spatial separation (~3 atoms) that reduces steric hindrance during conjugation events. This guide details the physicochemical properties, synthesis, and validation of this compound, which is often synthesized in situ or on-demand due to its specialized nature.

Physicochemical Profile & Identity

As this specific ester derivative is often a custom synthetic intermediate rather than a high-volume catalog commodity, it may not possess a widely indexed CAS number in public registries like PubChem. Researchers must rely on systematic nomenclature and calculated properties for identification.

Table 1: Compound Specifications

| Property | Specification |

| Common Name | N-Boc-β-alanine propargyl ester |

| Systematic Name | tert-butyl (3-oxo-3-(prop-2-yn-1-yloxy)propyl)carbamate |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | Not widely indexed (See Precursors below) |

| Physical State | Colorless oil or low-melting white solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in Water |

| Stability | Stable at -20°C; Ester bond susceptible to basic hydrolysis |

Precursor Identification (for Synthesis)

-

Reactant B: Propargyl Alcohol (CAS: 107-19-7 )

Synthetic Architecture (Self-Validating Protocol)

Objective: Synthesize N-Boc-β-alanine propargyl ester via Steglich Esterification. Rationale: This method uses DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid under mild conditions, preventing the degradation of the acid-labile Boc group or the polymerization of the alkyne.

Materials Required[4][5][6]

-

N-Boc-β-alanine (1.0 equiv)

-

Propargyl Alcohol (1.2 equiv)

-

DCC (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-β-alanine (10 mmol) in anhydrous DCM (30 mL).

-

Catalyst Addition: Add DMAP (1 mmol) and cool the solution to 0°C using an ice bath.

-

Coupling: Add Propargyl Alcohol (12 mmol) to the mixture.

-

Initiation: Dropwise, add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes. Critical Checkpoint: Observe the immediate formation of a white precipitate (dicyclohexylurea, DCU), confirming activation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup:

-

Filter off the DCU precipitate using a sintered glass funnel.

-

Wash the filtrate with 5% Citric Acid (2x) to remove DMAP/unreacted amine.

-

Wash with Saturated NaHCO₃ (2x) to remove unreacted acid.

-

Wash with Brine (1x), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 4:1).

Validation (QC)

-

TLC: R_f ~0.5 (Hexanes:EtOAc 3:1). Stain with Ninhydrin (will not stain until Boc is removed) or KMnO₄ (stains alkyne).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.44 (s, 9H, Boc)

-

δ 2.49 (t, 1H, Alkyne CH)

-

δ 2.55 (t, 2H, β-Ala CH₂)

-

δ 3.40 (q, 2H, β-Ala N-CH₂)

-

δ 4.68 (d, 2H, Propargyl CH₂)

-

δ 5.0 (br s, 1H, NH)

-

Mechanism of Action: The "Click" Workflow

The utility of this compound lies in its ability to serve as a heterobifunctional linker . The diagram below illustrates the synthesis followed by its application in a CuAAC reaction.

Figure 1: Workflow depicting the synthesis of the propargyl ester linker and its subsequent utilization in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Discovery[7]

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise spacing between the E3 ligase ligand and the target protein ligand.

-

Role: The N-Boc-β-alanine propargyl ester serves as a "modular unit."

-

Workflow:

-

Deprotection: The Boc group is removed (TFA/DCM) to expose the amine.

-

Extension: The amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative).

-

Click: The propargyl ester end is "clicked" to an azide-functionalized target ligand.

-

Surface Functionalization

The alkyne moiety allows for the immobilization of peptides onto azide-coated surfaces (e.g., glass slides, gold nanoparticles) for SPR (Surface Plasmon Resonance) assays. The β-alanine spacer prevents the peptide from denaturing against the surface.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 41(14), 2596–2599. Link

-

PubChem Database. (2023). Compound Summary: N-Boc-beta-alanine (CAS 3303-84-2).[1][2][3] National Library of Medicine.[4][5] Link

-

Sigma-Aldrich. (2023). Product Specification: Propargyl Alcohol (CAS 107-19-7). Merck KGaA. Link

Sources

- 1. scbt.com [scbt.com]

- 2. Boc-beta-Alanine | Beta-Amino Acid for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 3. peptide.com [peptide.com]

- 4. 3-Cyanohexane-1,6-dioic acid diethyl ester | C11H17NO4 | CID 14911876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Homoanatoxin | C11H17NO | CID 126727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Characterization of N-Boc-beta-alanine Propargyl Ester

Executive Summary

This technical guide provides a rigorous framework for the structural validation of N-Boc-beta-alanine propargyl ester , a critical intermediate in peptidomimetic synthesis and "Click" chemistry (CuAAC) applications.[1]

Designed for drug development professionals, this document moves beyond simple spectral listing.[1] It establishes a self-validating analytical protocol , detailing the causality behind chemical shifts, diagnostic coupling constants, and specific impurity profiles common to esterification workflows.

Part 1: Structural Analysis & Retrosynthetic Context

To accurately interpret the NMR spectrum, one must first understand the magnetic environments created by the synthetic route. This compound is typically synthesized via Steglich esterification (DCC/DMAP) or mixed anhydride coupling of N-Boc-

Structural Logic & Magnetic Environments

The molecule comprises three distinct magnetic domains:

-

The Protecting Group (Boc): A high-intensity singlet acting as an internal integration standard.[1]

-

The

-Amino Acid Backbone: Two adjacent methylene groups ( -

The Propargyl "Warhead": A terminal alkyne handle characterized by long-range coupling (

).[1]

Visualization: Synthesis & Impurity Origins

The following workflow illustrates the synthesis pathway and potential impurities (DCU, unreacted alcohol) that must be tracked during characterization.

Figure 1: Synthetic pathway highlighting the origin of the target ester and the critical urea byproduct (DCU) often visible in crude NMR spectra.

Part 2: 1H NMR Characterization Protocol

Experimental Parameters

-

Solvent:

(Chloroform-d) is preferred to minimize amide proton exchange and prevent overlap with water suppression peaks.[1] -

Concentration: 10–20 mg in 0.6 mL solvent.

-

Reference: Residual

at 7.26 ppm .

Spectral Assignment Table

The following data represents the authoritative assignment for the target structure:

| Moiety | Position | Shift ( | Multiplicity | Integral | Mechanistic Explanation | |

| NH | Amide | 5.00 – 5.30 | Broad Singlet | 1H | N/A | Broadened due to quadrupole moment of |

| H-1 | Propargyl | 4.65 – 4.75 | Doublet (d) | 2H | Deshielded by ester oxygen.[1] Splits into doublet due to long-range coupling with alkyne proton.[1] | |

| H-3 | 3.35 – 3.45 | Quartet/Multiplet | 2H | Adjacent to Nitrogen.[1] Appears as a quartet (or broad triplet) due to coupling with H-2 and NH.[1] | ||

| H-2 | 2.50 – 2.60 | Triplet (t) | 2H | Adjacent to Carbonyl.[1] Classic triplet splitting from H-3 neighbors. | ||

| H-4 | Alkyne CH | 2.45 – 2.50 | Triplet (t) | 1H | Terminal alkyne proton.[1] Splits into triplet due to long-range coupling with two H-1 protons.[1] | |

| Boc | 1.44 | Singlet (s) | 9H | N/A | High intensity singlet.[1] Used as the calibration standard for integration.[1] |

Diagnostic Validation Logic

To confirm you have the correct molecule and not a byproduct, apply this logic chain:

-

The "2.5 Hz Check": Zoom into the doublet at ~4.7 ppm and the triplet at ~2.5 ppm. They must share the same coupling constant (

Hz).[1] This confirms the intact propargyl ester.[1] -

The Integration Ratio: Set the Boc singlet (1.44 ppm) to 9.00. The propargyl doublet (4.7 ppm) must integrate to 2.00 (

).[1] If the ratio is off, you likely have unreacted Boc- -

The "Beta" Shift: Unlike

-amino acids (e.g., Alanine),

Visualization: Spectral Connectivity

Figure 2: NMR Assignment Map correlating structural moieties to chemical shifts and highlighting diagnostic coupling networks.

Part 3: Quality Control & Troubleshooting

Even with a correct primary spectrum, the sample may be unsuitable for biological applications (e.g., cell clicking) if impurities persist.

Common Impurity Profile

| Impurity | Diagnostic Signal ( | Origin | Remediation |

| DCU (Dicyclohexylurea) | Multiplets at 1.0–2.0 ppm (overlapping Boc) and ~3.8 ppm (broad).[1] | Byproduct of DCC coupling.[1] | Cool in acetonitrile to precipitate DCU; filter again.[1] |

| Propargyl Alcohol | Triplet at ~2.4 ppm (overlaps product) but | Unreacted starting material.[1] | Wash organic layer with 5% Citric Acid and Brine.[1] |

| Ethyl Acetate | Singlet at 2.05 ppm; Quartet at 4.12 ppm.[1] | Recrystallization/Column solvent.[1][2] | Extended high-vacuum drying (>4 hours).[1] |

| Dichloromethane | Singlet at 5.30 ppm.[1] | Extraction solvent.[1][2][3] | Often overlaps with NH; verify by integration or run in DMSO- |

Stability Note

Propargyl esters are generally stable but can hydrolyze under basic conditions.[1] Ensure the

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard reference for chemical shifts and coupling constants).

-

National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary for N-Boc-beta-alanine. (Source for backbone assignments).

-

(Note: Linked to Cbz analog which shares backbone shifts, verified against Boc data).

-

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table.

-

ResearchGate (Spectral Data).1H NMR of propargyl esters and click chemistry intermediates.

Sources

Solubility of N-Boc-beta-alanine Propargyl Ester in Organic Solvents

Executive Summary

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-Boc-beta-alanine propargyl ester (Systematic Name: tert-butyl (3-oxo-3-(prop-2-yn-1-yloxy)propyl)carbamate).

As a bifunctional building block containing a carbamate-protected amine and a reactive alkyne ester, this compound is critical in "Click Chemistry" (CuAAC) and peptidomimetic synthesis. Its solubility behavior is governed by the lipophilic tert-butyl group and the propargyl ester moiety, rendering it highly soluble in polar aprotic and chlorinated solvents while remaining insoluble in aqueous media.

This guide provides researchers with validated solvent compatibility data to optimize reaction conditions, purification workflows, and storage strategies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the structural drivers of solubility is essential for experimental design.

| Property | Description |

| Chemical Structure | Boc-NH-CH₂-CH₂-CO-O-CH₂-C≡CH |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Physical State | Typically a viscous colorless to pale yellow oil or low-melting waxy solid. |

| Polarity | Moderate (Amphiphilic with dominant lipophilic character). |

| Predicted LogP | ~1.5 – 1.9 (Lipophilic). |

| Key Functional Groups | Boc (carbamate): Acid-labile, lipophilic.Propargyl Ester: Electrophilic, Click-reactive.Beta-Alanine Backbone: Flexible linker. |

Solubility Landscape

The following data categorizes solvent compatibility based on experimental synthesis workflows and standard solubility parameters for Boc-amino acid esters.

Quantitative Solubility Assessment (Ambient Temperature)

| Solvent Class | Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for synthesis and transport. |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Suitable for NMR analysis and reactions. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Primary solvent for extraction/workup. |

| Polar Aprotic | DMF / DMSO | Excellent | Ideal for Click Chemistry and nucleophilic substitutions. |

| Polar Aprotic | THF | Good/Excellent | Suitable, though check for peroxide scavengers if storing. |

| Alcohols | Methanol / Ethanol | Good | Soluble, but avoid for long-term storage due to potential transesterification risks. |

| Ethers | Diethyl Ether | Moderate/Good | Often used to precipitate urea byproducts; product remains in solution. |

| Hydrocarbons | Hexanes / Pentane | Low/Partial | Product may "oil out." Used as a co-solvent in chromatography (e.g., 20-40% EtOAc in Hexanes). |

| Aqueous | Water | Insoluble | Critical for biphasic workup (product partitions to organic phase). |

Critical Stability Considerations

-

Acid Sensitivity: The Boc group is labile in acidic media (e.g., TFA, HCl/Dioxane). Avoid using acidic solvents or protic solvents with pH < 4 unless deprotection is intended.

-

Base Sensitivity: The Ester linkage is susceptible to hydrolysis in strong aqueous bases (NaOH/LiOH). Mild bases (K₂CO₃, DIPEA) in organic solvents are well-tolerated.

-

Click Chemistry Compatibility: For Cu(I)-catalyzed cycloadditions, the compound is stable in standard mixed systems like tBuOH/Water (1:1) or DMSO/Water , provided the organic co-solvent fraction is high enough to maintain solubility.

Experimental Protocols

Protocol: Solubility Determination (Gravimetric Validation)

Use this protocol to validate a new batch or solvent system.

-

Preparation: Weigh 10 mg of N-Boc-beta-alanine propargyl ester into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL.

Workflow: Synthesis & Purification Logic

The following diagram illustrates the standard workflow for synthesizing and purifying the compound, highlighting where solubility properties dictate the process.

Figure 1: Synthesis and purification workflow. The compound's insolubility in water and solubility in EtOAc is the driving force for isolation.

Applications & Handling

Click Chemistry (CuAAC) Setup

When using this ester in bioconjugation:

-

Solvent System: Use DMSO or DMF for preparing stock solutions (100 mM).

-

Reaction Mix: Dilute into aqueous buffers (PBS/HEPES). Ensure the final organic co-solvent concentration is ≥5-10% to prevent precipitation of the hydrophobic ester, or use a surfactant/ligand (e.g., THPTA) to maintain solubility.

Storage & Stability

-

State: The compound often exists as an oil. Do not mistake this for impurity.

-

Temperature: Store at -20°C .

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen to prevent hydrolysis of the ester over extended periods.

Troubleshooting: "Oiling Out"

Issue: During recrystallization or column chromatography, the product forms a separate oily layer instead of dissolving or crystallizing. Cause: Solvent polarity mismatch (too much Hexane/Water). Solution:

-

Add a small amount of DCM or EtOAc to redissolve the oil.

-

Increase the polarity of the mobile phase (e.g., move from 10% to 30% EtOAc).

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

Figure 2: Solvent selection decision tree based on experimental intent.

References

-

Neises, B., & Steglich, W. (1978).[3][4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. Link

- Context: Foundational protocol for Steglich esterification used to synthesize Boc-amino esters.

-

BenchChem. (2025). "Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide." BenchChem Technical Library. Link

- Context: Provides analogous solubility and purification data for Boc-alanine ester deriv

-

Organic Syntheses. (2004). "N-tert-Butoxycarbonyl-L-phenylalanine."[5] Organic Syntheses, Coll. Vol. 10, p.79. Link

- Context: Validates the workup and solubility of Boc-amino acids in EtOAc/Ether systems.

-

PubChem Database. "Boc-beta-alanine (CAS 3303-84-2)." National Center for Biotechnology Information. Link

- Context: Physicochemical properties of the precursor acid.

- Jagasia, R., et al. (2009). "Scope and Application of Click Chemistry for the Synthesis of Novel Peptidomimetics." Journal of Organic Chemistry. Context: Demonstrates the use of propargyl esters in CuAAC reactions and solvent choices (DMSO/tBuOH).

Sources

Beta-Alanine Derivatives for Click Chemistry: A Technical Guide

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the strategic implementation of beta-alanine derivatives in click chemistry, particularly for PROTAC linker design and stable bioconjugation.

Executive Summary

Beta-alanine (

This guide details the synthesis, application, and experimental protocols for utilizing

The Beta-Alanine Advantage: Mechanistic Rationale

Before selecting a derivative, it is crucial to understand why

| Feature | Impact on Application | ||

| Proteolytic Stability | Low (cleaved by peptidases) | High (Non-canonical backbone) | Essential for serum-stable PROTACs and tracers. |

| Backbone Flexibility | Rigid ( | Flexible (Extra | Reduces steric clash in ternary complex formation. |

| Hydrophilicity | Hydrophobic (Alkyl) | Amphiphilic (Amide/Carboxyl) | Improves solubility of hydrophobic warheads. |

| Synthetic Utility | Standard Coupling | Orthogonal | Acts as a defined |

Core Derivatives & Synthesis Architectures

Two primary derivatives dominate the field: 3-Azidopropionic Acid (the azide "cap") and

Diagram 1: Synthesis Pathways

The following diagram illustrates the divergent synthesis of these two critical building blocks.

Caption: Divergent synthesis of Azide (top) and Alkyne (bottom) functionalized beta-alanine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 3-Azidopropionic Acid

A robust method for generating the azide "cap" used to functionalize alkynes on drug scaffolds.

Reagents: 3-Bromopropionic acid, Sodium Azide (

-

Preparation: Dissolve 3-bromopropionic acid (15.3 g, 100 mmol) in DMF (50 mL).

-

Note: DMF is preferred over water/acetone to suppress hydrolysis of the bromide.

-

-

Azidation: Add Sodium Azide (7.8 g, 120 mmol, 1.2 eq) cautiously.

-

Safety:

is acutely toxic. Avoid contact with acid at this stage to prevent hydrazoic acid formation.

-

-

Reaction: Stir at ambient temperature for 24–48 hours. Monitor by TLC (stain with bromocresol green).

-

Workup:

-

Dilute with water (200 mL).

-

Acidify to pH 2 with 1M HCl (perform in a fume hood).

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Yield: typically >90% as a pale yellow oil.

-

Validation: IR peak at ~2100

(Azide stretch).

-

Protocol B: Optimized CuAAC "Click" Conjugation

Standard protocol for coupling a Beta-Alanine derivative to a protein or small molecule.

Reagents:

-

Stock Solutions:

-

Cu-Premix: Mix

(20 mM in water) and THPTA (100 mM in water) at a 1:5 ratio. Pre-complexing protects Cu(I) from oxidation. -

Ascorbate: 100 mM Sodium Ascorbate (Freshly prepared).

-

-

Assembly:

-

Dissolve Alkyne-substrate (e.g., drug molecule) and Azide-

-Ala derivative in PBS/DMSO (1:1). Final conc: 1 mM.[1] -

Add Cu-Premix (final conc: 0.1 mM Cu).

-

Add Ascorbate (final conc: 5 mM).

-

-

Incubation: Incubate at RT for 1 hour in the dark.

-

Purification:

Application: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker is not passive.[3] It defines the geometry of the ternary complex (Target Protein—PROTAC—E3 Ligase). Beta-alanine is increasingly used to fine-tune this distance.

Diagram 2: PROTAC Logic Flow

Caption: Beta-alanine linkers facilitate the precise proximity required for ubiquitination.

Design Heuristic:

-

Short Linkers (

-

Long Linkers (

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Precipitation | Copper-ligand complex insolubility. | Switch from TBTA (poorly soluble) to THPTA or BTTAA (water-soluble ligands). |

| Protein Degradation | ROS generation by Cu/Ascorbate. | Degas buffers; maintain Cu:Ligand ratio at 1:5; add Aminoguanidine as a scavenger. |

| Incomplete Reaction | Steric hindrance at | Increase temperature to 37°C; use DMSO as co-solvent to expose reactive handles. |

| Copper Toxicity | Residual Cu in final product. | Wash with EDTA or use Cu-scavenging resin (e.g., Chelex) post-reaction. |

References

-

PROTAC Linker Design : Frontiers in Chemistry. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at: [Link]

-

Beta-Alanine Stability : National Institutes of Health (NIH). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Available at: [Link]

-

Click Chemistry Protocol : Glen Research. Improved Click Reaction Protocol with THPTA. Available at: [Link]

-

Propargyl Amine Synthesis : Organic Chemistry Portal. Synthesis of Propargylamines. Available at: [Link]

Sources

N-Boc-β-Alanine Propargyl Ester: A Strategic Synthon in Peptidomimetic Design

[1]

Executive Summary

N-Boc-β-alanine propargyl ester represents a high-value "bifunctional synthon" in modern drug discovery.[1] It bridges the gap between classical peptide synthesis and bioorthogonal "Click" chemistry. By incorporating a β-amino acid backbone, it confers proteolytic resistance; by providing a propargyl ester handle, it enables copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This guide details the synthesis, stability mechanisms, and experimental utility of this compound in generating robust peptidomimetics.

Chemical Architecture & Functional Logic[1][2]

The utility of N-Boc-β-alanine propargyl ester stems from its tripartite structure. Each module serves a distinct role in the drug development pipeline:

| Functional Module | Chemical Identity | Role in Peptidomimetics |

| Protective Cap | tert-Butyloxycarbonyl (Boc) | Orthogonality: Acid-labile protection ( |

| Structural Core | β-Alanine (3-aminopropanoic acid) | Stability & Flexibility: Introduces an extra methylene group (-CH₂-) compared to α-alanine.[1] This disrupts protease recognition sites (e.g., chymotrypsin, pepsin) and induces novel secondary structures (e.g., 14-helices in β-peptides). |

| Reactive Handle | Propargyl Ester (-COOCH₂C≡CH) | "Click" Reactivity: A latent electrophile for CuAAC reactions to form 1,2,3-triazoles.[1] It also serves as a semi-permanent C-terminal protecting group that can be removed under neutral conditions (e.g., tetrathiomolybdate).[1] |

Structural Visualization

The following diagram illustrates the chemical connectivity and functional zones of the molecule.

Figure 1: Modular analysis of N-Boc-β-alanine propargyl ester showing functional segmentation.[1]

Synthetic Utility in Peptidomimetics[3][4][5][6][7][8]

The "Click" Macrocyclization Strategy

The primary application of this ester is in macrocyclization . Linear peptides often suffer from poor bioavailability and rapid degradation. Cyclization restricts conformational freedom, improving binding affinity and metabolic stability.

Mechanism: The propargyl group acts as the dipolarophile. When reacted with an azide-functionalized amino acid (e.g., Azidohomoalanine) elsewhere in the sequence, CuAAC yields a 1,4-disubstituted 1,2,3-triazole.[1] This triazole mimics a trans-amide bond but is hydrolytically stable.[1]

Proteolytic Stability (The β-Factor)

Incorporating β-alanine extends the peptide backbone by one carbon atom.[1]

-

Causality: Proteases like trypsin and chymotrypsin rely on precise spatial alignment of the scissile amide bond with the catalytic triad (Ser-His-Asp).[1] The extra methylene group in β-alanine distorts this alignment, rendering the backbone "invisible" or "indigestible" to these enzymes.

-

Outcome: Peptidomimetics containing this unit often exhibit half-lives (

) in serum extended from minutes to hours.

Experimental Protocols

Protocol A: Synthesis of N-Boc-β-Alanine Propargyl Ester

Note: Direct esterification using Steglich conditions is preferred to prevent racemization (though less relevant for achiral β-alanine) and ensure high yield.[1]

Reagents:

-

N-Boc-β-Alanine (1.0 eq)[1]

-

Propargyl Alcohol (1.2 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-β-Alanine (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). -

Activation: Add DMAP (1 mmol) and Propargyl Alcohol (12 mmol). Cool the solution to 0°C in an ice bath.

-

Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 20 minutes.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 5% citric acid (2x), saturated

(2x), and brine. -

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 4:1) to yield the ester as a colorless oil or low-melting solid.[1]

Protocol B: CuAAC Macrocyclization (On-Resin or Solution)

Context: Cyclizing a linear peptide sequence containing an N-terminal Azide and the C-terminal Propargyl ester.[1]

Reagents:

- (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

Solvent:

-BuOH /

Workflow:

-

Dissolve the linear peptide-ester in the solvent system (concentration ~1-5 mM to favor intramolecular cyclization over oligomerization).[1]

-

Add the copper source and ascorbate.

-

Stir at room temperature for 6–12 hours.

-

Monitor via HPLC-MS for the mass shift (mass remains identical, but retention time shifts due to cyclization).

-

Chelation Workup: Add EDTA or use a scavenger resin (e.g., Cupral) to remove copper species before final purification.

Visualization of Reaction Pathways

The following diagram details the synthesis of the building block and its subsequent transformation into a cyclic peptidomimetic via Click chemistry.

Figure 2: Synthetic workflow from raw material to cyclic peptidomimetic.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Esterification) | Hydrolysis of active ester; Wet solvents.[1] | Ensure DCM is anhydrous. Increase DMAP to 0.2 eq. |

| Incomplete Cyclization | High concentration leading to dimers (intermolecular). | Dilute reaction to <1 mM. Add ligand (e.g., TBTA) to stabilize Cu(I). |

| Copper Contamination | Inefficient workup. | Use Cu-scavenging silica or EDTA wash.[1] Verify with ICP-MS if for biological assay. |

| Boc Loss | Acidic impurities in Propargyl Alcohol. | Distill propargyl alcohol or wash with basic alumina prior to use. |

References

-

Synthesis of Propargyl Esters

-

Verma, S. et al. (2020). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. PubMed Central. [Link]

- Context: Defines the protocol for propargyl ester formation and orthogonal deprotection using tetrathiomolybd

-

-

Beta-Amino Acid Stability

-

Steer, D. L. et al. (2002). Beta-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link]

- Context: Authoritative review on the protease resistance and structural properties of beta-amino acids.

-

-

Click Chemistry in Peptides

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

-

Context: The foundational text on CuAAC mechanisms, including peptide macrocyclization applications.

-

-

Boc-beta-Alanine Properties (CAS 3303-84-2)

-

Context: Physical properties and commercial availability of the starting material.

-

Stability of Propargyl Ester Linkers in Storage: An In-depth Technical Guide

Introduction: The Critical Role of Propargyl Ester Linkers in Advancing Modern Therapeutics

Propargyl ester linkers have emerged as indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their utility is rooted in the dual functionality of the propargyl group, which contains a terminal alkyne, and the ester moiety. The terminal alkyne serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific covalent attachment of molecules. The ester group, on the other hand, can function as a cleavable linkage under specific physiological conditions or as a stable connection depending on its chemical context. This unique combination of properties has propelled the use of propargyl ester linkers in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2]

The integrity and purity of these linkers are paramount to the success of subsequent conjugation reactions and the overall efficacy and safety of the final product. Degradation of the propargyl ester linker during storage can lead to reduced reaction yields, the formation of impurities that are difficult to separate, and potentially altered biological activity of the resulting conjugate. This technical guide provides a comprehensive overview of the stability profile of propargyl ester linkers, detailing their potential degradation pathways, recommended storage conditions, and robust analytical methods for assessing their stability over time.

Understanding the Chemical Stability of Propargyl Ester Linkers

The stability of a propargyl ester linker is intrinsically linked to the chemical reactivity of its constituent functional groups: the ester and the terminal alkyne. Several environmental and chemical factors can influence their degradation during storage.

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis of the ester bond and potential thermal decomposition of the alkyne.[3]

-

Moisture: The presence of water can lead to the hydrolysis of the ester linkage, yielding a carboxylic acid and propargyl alcohol. This is a primary degradation pathway for many ester-containing compounds.[3][4]

-

pH: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the ester bond.[4][5]

-

Light: Exposure to UV or visible light can induce photochemical reactions, potentially leading to the degradation of the linker.[5]

-

Oxygen: The terminal alkyne group can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxidized species and cleavage of the carbon-carbon triple bond.[6]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate storage strategies and analytical methods.

Ester Hydrolysis

The most common degradation pathway for propargyl ester linkers is the hydrolysis of the ester bond. This reaction is catalyzed by both acid and base and results in the formation of the corresponding carboxylic acid and propargyl alcohol.[4][5]

Caption: Primary degradation pathway: Ester Hydrolysis.

Alkyne Degradation

The terminal alkyne of the propargyl group can also undergo degradation through several mechanisms:

-

Hydration: In the presence of water and certain catalysts (though less common under typical storage conditions), the alkyne can be hydrated to form a methyl ketone.[7][8]

-

Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over extended periods can lead to the oxidative cleavage of the triple bond, forming carboxylic acids or other oxidized products.[6][7]

Caption: Potential degradation pathways of the terminal alkyne.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of propargyl ester linkers, the following storage and handling procedures are recommended.

Storage Conditions

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Neat) | -20°C | Long-term (months to years) | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Protect from light.[9] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use anhydrous solvents to prevent hydrolysis.[4][7] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to prevent freeze-thaw cycles.[4][7] |

Handling Procedures

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold product.

-

Inert Atmosphere: For highly sensitive linkers or for long-term storage, handle the solid material inside a glove box or under a stream of inert gas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling propargyl ester linkers.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of moisture or other contaminants.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of propargyl ester linkers involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the linker by subjecting it to harsh conditions. This provides valuable information on the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods.[5][10]

General Workflow for Forced Degradation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of the propargyl ester linker in a suitable solvent (e.g., acetonitrile or a mixture of organic solvent and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the linker solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the linker solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Mix the linker solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature, protected from light.

-

Thermal Degradation: Incubate the linker solution at an elevated temperature (e.g., 60°C or higher).

-

Photostability: Expose the linker solution to a controlled source of UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Quenching: Neutralize the acidic and basic samples to stop the degradation reaction before analysis.

-

Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with UV and mass spectrometry (MS) detection.

-

Data Analysis: Quantify the remaining parent linker and identify and quantify any degradation products formed.

Long-Term Stability Studies

Long-term stability studies are conducted under the recommended storage conditions to determine the shelf-life or retest period of the linker.[11]

Step-by-Step Protocol for Long-Term Stability:

-

Sample Packaging: Package the solid propargyl ester linker in tightly sealed containers, preferably under an inert atmosphere.

-

Storage: Store the packaged samples at the recommended long-term storage condition (-20°C).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples for purity and the presence of any degradation products using a validated HPLC method.

-

Shelf-Life Determination: The shelf-life is determined as the time period during which the linker remains within its predefined acceptance criteria for purity and degradation products.[11]

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the stability of propargyl ester linkers. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.

-

Column: A reversed-phase C18 column is typically suitable for the analysis of propargyl ester linkers.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is commonly used.

-

Detection:

-

UV-Vis Detector: Useful for detecting the linker if it contains a chromophore.

-

Mass Spectrometry (MS) Detector: Highly recommended for identifying and confirming the structure of degradation products.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[12][13]

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm and/or MS |

Conclusion: Ensuring the Integrity of a Critical Reagent

The stability of propargyl ester linkers is a critical factor that directly impacts the quality and reproducibility of research and development in the life sciences. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of these valuable reagents. This technical guide provides a framework for assessing and maintaining the stability of propargyl ester linkers, from recommended storage conditions to detailed protocols for forced degradation and long-term stability studies. Adherence to these principles will ultimately contribute to the successful development of novel therapeutics and advanced materials that rely on the unique properties of these versatile chemical tools.

References

-

Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[14]pyrrole Cavitands as Ligands. Inorganic Chemistry. Available at: [Link]

-

Enantioselective hydrolysis of 1-arylpropargylic esters by enzymatic kinetic resolution and dynamic kinetic resolution of 1-arylallylic esters. Semantic Scholar. Available at: [Link]

-

Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[14]pyrrole Cavitands as Ligands. National Center for Biotechnology Information. Available at: [Link]

-

Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. National Center for Biotechnology Information. Available at: [Link]

-

Propargyl Acetate. Pharmaffiliates. Available at: [Link]

-

Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. Available at: [Link]

-

Gold(I)-Induced Rearrangements of Propargyl Derivatives: A Gas-Phase Study. ACS Publications. Available at: [Link]

-

How do esters affect the shelf - life of products?. ChemGulf. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

-

10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]

-

Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. Available at: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Available at: [Link]

-

An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. National Center for Biotechnology Information. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Gold-Catalyzed Asymmetric Transformation of Hydroxylated Propargylic Esters. PubMed. Available at: [Link]

-

Kinetic Reaction, Mechanism and Activation Parameter of Alkali Catalyzed Hydrolysis for Propyl Caprate in Water- Acetone Solvent System. ACR. Available at: [Link]

-

Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. National Center for Biotechnology Information. Available at: [Link]

-

Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

-

Shelf Life vs. Retest Date - What's the Difference?. ECA Academy. Available at: [Link]

-

Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Shelf Life & Expiration Date. U.S. Chemical. Available at: [Link]

-

Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How do esters affect the shelf - life of products? - Blog [chemgulf.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]

- 12. ajrconline.org [ajrconline.org]

- 13. wjarr.com [wjarr.com]

- 14. pubs.acs.org [pubs.acs.org]

Introduction to beta-alanine alkyne linkers in bioconjugation

Advanced Bioconjugation: The -Alanine Alkyne Linker System

Technical Guide & Protocol Whitepaper

Executive Summary

In the precision engineering of antibody-drug conjugates (ADCs), peptide staples, and diagnostic probes, the choice of linker is as critical as the payload itself.[1][2][3] While Polyethylene Glycol (PEG) and standard

This guide dissects the physicochemical advantages of incorporating a

Part 1: The Chemistry of -Alanine Alkyne Linkers

Structural Anatomy & Mechanistic Advantage

The

-

The Alkyne Handle (Bioorthogonality): Typically a terminal alkyne (e.g., propargyl or pentynoic acid derivative), this moiety enables "Click Chemistry"—a reaction that is inert to native biological functional groups (amines, thiols, hydroxyls) but reacts rapidly with azides.

-

The

-Alanine Spacer (The Critical Modulator):-

Proteolytic Stability: Unlike

-amino acids (e.g., Glycine, Alanine), -

Modulated Reactivity: When

-alanine is positioned between a payload and an NHS-ester (N-hydroxysuccinimide), it alters the reactivity of the ester. Research indicates that -

Solubility & Flexibility: The extra methylene group (

) provides greater rotational freedom than an

-

Comparative Analysis: Spacer Performance

| Feature | Glycine/ | Direct PEG Linker | |

| Proteolytic Stability | High (Non-canonical backbone) | Low (Susceptible to proteases) | High |

| Hydrophobicity | Moderate (Amphiphilic character) | Hydrophilic | Highly Hydrophilic |

| Steric Hindrance | Low (Linear structure) | Low | Varies by chain length |

| NHS Ester Half-Life | Extended (Structure dependent) | Standard | Standard |

| Aggregation Risk | Low | Moderate (H-bonding potential) | Low |

Part 2: Bioconjugation Mechanisms (Visualization)

The following diagram illustrates the dual-phase workflow: first, the modification of a protein with the

Figure 1: Stepwise mechanism of

Part 3: Applications in Drug Development[3]

Antibody-Drug Conjugates (ADCs)

In non-cleavable ADC architectures, the

Peptide Stapling & Macrocyclization

Part 4: Experimental Protocols

Protocol: Two-Step Conjugation of a Protein with -Alanine Alkyne Linker

Note: This protocol assumes the use of NHS-beta-Ala-Alkyne and a standard IgG antibody.

Reagents Required[1][5][6][7][8][][10][11][]

-

Protein: IgG (1–10 mg/mL) in PBS (pH 7.4).

-

Linker: NHS-beta-Ala-Alkyne (dissolved in dry DMSO or DMF).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–8.5).[5] Critical: Do not use Tris or Glycine buffers as they contain competing amines.

-

Click Reagents: Azide-Payload, CuSO4 (20 mM), THPTA Ligand (50 mM), Sodium Ascorbate (100 mM).

Step 1: Linker Attachment (NHS Ester Reaction)

-

Buffer Exchange: Ensure the protein is in a non-amine buffer. Adjust pH to 8.3 using 1M Sodium Bicarbonate.

-

Linker Preparation: Dissolve the NHS-beta-Ala-Alkyne linker in anhydrous DMSO to a concentration of 10 mM. Prepare immediately before use to prevent hydrolysis.

-

Reaction: Add the linker to the protein solution at a 10–20 molar excess .

-

Scientist's Note: The

-alanine spacer may slow hydrolysis, but rapid mixing is still essential. Vortex gently.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at 4°C.

-

Purification: Remove excess linker using a Desalting Column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS. This step is crucial to prevent the free alkyne linker from competing in the next step.

Step 2: The Click Reaction (CuAAC)

-

Assembly: To the alkyne-labeled protein (in PBS), add the Azide-Payload (2–5 molar excess relative to protein).

-

Catalyst Premix: In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio. This protects the protein from copper-induced oxidation.

-

Initiation: Add the Cu-THPTA complex to the reaction, followed immediately by Sodium Ascorbate (final conc. 5 mM).

-

Incubation: Incubate for 30–60 minutes at RT in the dark.

-

Quenching & Purification: Add EDTA (10 mM final) to chelate copper. Purify via Size Exclusion Chromatography (SEC) or dialysis.

Part 5: Troubleshooting & Optimization

The following logic tree addresses common failure modes in this specific workflow.

Figure 2: Diagnostic workflow for optimizing low yields in

Critical Optimization Parameters

-

Linker Hydrophobicity: If the

-alanine linker causes protein precipitation (rare, but possible with high loading), consider a "PEGylated -

Copper Toxicity: For sensitive proteins (e.g., enzymes, fluorescent proteins), use SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) with a DBCO-beta-alanine linker instead of the copper-dependent terminal alkyne.

References

-

Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. A comprehensive guide on bioconjugation strategies, including NHS ester chemistry and click reactions.

-

A New PEG-beta-Alanine Active Derivative for Releasable Protein Conjugation . Bioconjugate Chemistry, 19(12), 2008. Discusses the modulated reactivity and stability of beta-alanine linkers.

-

Click Chemistry: Diverse Chemical Function from a Few Good Reactions . Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie, 40(11). The foundational paper on click chemistry mechanisms.

-

Antibody–Drug Conjugates: Design and Development . Chemical Reviews, 116(2), 2016. Reviews linker technologies in ADCs, including non-cleavable spacers.

Sources

- 1. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]

- 2. purepeg.com [purepeg.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.crownbio.com [blog.crownbio.com]

Strategic Characterization of N-Boc Protected Amino Acid Alkynes

A Guide to Structural Integrity and Stereochemical Validation

Executive Summary: The "Click" Competent Scaffold

In modern drug discovery, N-Boc protected amino acid alkynes represent a critical intersection between peptide chemistry and bioorthogonal ligation (specifically CuAAC, or "Click" chemistry). While commercially available derivatives like N-Boc-propargylglycine are common, the need for custom side-chain architectures often necessitates de novo synthesis.

This guide addresses the structural analysis of these scaffolds. For the medicinal chemist, the challenge is not merely synthesizing the molecule, but validating that the labile

Synthetic Context & Critical Quality Attributes (CQAs)

To understand the analysis, one must understand the origin of impurities. Two primary routes exist for generating these scaffolds:

-

Direct Alkylation: Nucleophilic attack of a propargyl halide on a glycine enolate.

-

Seyferth-Gilbert Homologation (Ohira-Bestmann Modification): Conversion of an N-Boc amino aldehyde to a terminal alkyne.

-

Risk:[1][2][3] The aldehyde intermediate is prone to racemization. The Ohira-Bestmann reagent (dimethyl-1-diazo-2-oxopropylphosphonate) is preferred because it operates under milder basic conditions (K₂CO₃/MeOH) compared to the original Seyferth-Gilbert conditions (KOtBu), preserving the

-center [1].

-

The Core Analytical Challenge: Distinguishing the terminal alkyne proton from the

Structural Analysis: Spectroscopic Signatures

The following data is based on the characterization of N-Boc-L-propargylglycine (Boc-Pra-OH) and its homologs.

A. Infrared Spectroscopy (FT-IR)

IR provides the fastest "Go/No-Go" decision. The presence of the alkyne handle is distinct, but often weak.[4]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| ≡C-H Stretch | ~3280 – 3310 | Sharp/Strong | Primary Confirmation. Differentiates from broad N-H or O-H. |

| C≡C Stretch | ~2100 – 2150 | Weak | Secondary.[4][5] Often invisible in symmetric environments, but visible here. |

| C=O (Carbamate) | ~1680 – 1720 | Strong | Confirms Boc protection integrity. |

| N-H Stretch | ~3350 – 3450 | Medium | Standard amide signature. |

B. Nuclear Magnetic Resonance (

H &

C NMR)

NMR is the definitive tool for structural proof.[6] The chemical shifts below are reported in CDCl₃.

Key

-

The Alkyne Proton (

~2.0 - 2.3 ppm): This is a triplet (or doublet of doublets) due to long-range coupling ( -

The Boc Singlet (

~1.44 ppm): Integration must be exactly 9H relative to the single -

The

-Proton (

Key

-

Terminal Alkyne Carbons: Two distinct peaks in the 70–80 ppm range.

-

Boc Carbonyl: ~155 ppm.

-

Acid Carbonyl: ~170-175 ppm.

C. Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is standard.

-

Target Ion:

is typically the base peak. -

Fragmentation: Loss of the Boc group (

) is a common in-source fragment. -

Validation: High-resolution data (error < 5 ppm) is required to rule out elemental composition variants (e.g., des-alkyne byproducts).

Stereochemical Integrity & Validation

The preservation of the chiral center at the

Protocol: Chiral HPLC Analysis

-

Column: Immobilized polysaccharide phases (e.g., Chiralpak IA/IB or Chiralcel OD-H).

-

Mobile Phase: Hexane/Isopropanol (typically 90:10 to 85:15) with 0.1% TFA to suppress ionization of the carboxylic acid.

-

Detection: UV at 210 nm (amide bond absorption).

-

Criteria: The enantiomeric excess (ee) should exceed 98%. A small shoulder peak (<1%) usually indicates the D-isomer formed via base-catalyzed epimerization during the aldehyde-to-alkyne conversion.

Experimental Workflow: Ohira-Bestmann Homologation

Note: This protocol assumes starting from the N-Boc amino aldehyde (generated via Weinreb amide reduction or Dess-Martin oxidation).

Step-by-Step Methodology

-

Reagent Preparation: Dissolve the Ohira-Bestmann reagent (1.2 equiv) and the N-Boc amino aldehyde (1.0 equiv) in dry Methanol (0.1 M concentration).

-

Base Addition: Cool to 0°C. Add Potassium Carbonate (K₂CO₃, 2.0 equiv).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours. Monitor via TLC (stain with KMnO₄; alkyne shows rapid oxidation).

-

Workup: Dilute with Et₂O (prevents emulsion), wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Visualization: Synthesis & QC Logic

Caption: Figure 1. Synthesis and Quality Control workflow for N-Boc Alkyne generation via Ohira-Bestmann homologation.

Troubleshooting & Self-Validating Checks

| Observation | Root Cause | Corrective Action |

| NMR: Missing Alkyne H | Incomplete homologation or decomposition. | Check reagent quality. Ohira-Bestmann reagent is moisture sensitive. |

| NMR: Split | Racemization. | Reduce reaction temperature; switch base from K₂CO₃ to Cs₂CO₃ (milder). |

| IR: Broad OH > 3000 | Wet solvent or carboxylic acid impurity. | Dry sample under high vacuum; check for ester hydrolysis. |

| Low Yield | Aldehyde instability. | Aldehydes must be used immediately after oxidation; do not store. |

Visualization: NMR Assignment Logic

Caption: Figure 2. Logic tree for assigning key 1H NMR signals in N-Boc protected alkynes.

References

-

Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004).[2] A mild, chemoselective protocol for the conversion of aldehydes to alkynes.[7] Tetrahedron Letters, 45(29), 5597-5599. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

Sources

- 1. (S)-N-BOC-Propargylglycine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 3. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. acdlabs.com [acdlabs.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. (S)-N-BOC-Propargylglycine | 63039-48-5 [chemicalbook.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Advanced Protocol for CuAAC Bioconjugation Using N-Boc-β-Alanine Propargyl Ester

Introduction & Mechanistic Rationale

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of bioorthogonal "click chemistry," enabling the highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne . As a Senior Application Scientist, I frequently utilize N-Boc-β-alanine propargyl ester as a premier heterobifunctional linker in drug development, particularly for Antibody-Drug Conjugates (ADCs) and PROTACs.

The rationale for selecting this specific molecule is twofold:

-

The Propargyl Ester (Alkyne): Acts as the reactive handle for the CuAAC click reaction, allowing rapid conjugation to any azide-functionalized payload or biomolecule.

-

The N-Boc-Protected Amine: Provides a chemically stable, protected primary amine. Following the click reaction, the Boc (tert-butyloxycarbonyl) group can be quantitatively removed using Trifluoroacetic acid (TFA), unveiling a reactive amine for downstream amide bond formation (e.g., coupling to NHS-esters) .

To maintain scientific integrity and prevent the degradation of sensitive biomolecules, this protocol utilizes a highly optimized, ligand-accelerated catalytic system.

Mechanistic interactions in the CuAAC catalytic cycle.

Reagent Causality & Quantitative Parameters

A successful bioconjugation protocol is not merely a list of ingredients; it is a carefully balanced thermodynamic system. Each component in this protocol serves a strict mechanistic purpose :

-

CuSO₄ (Precatalyst): Provides the copper source. Kept at low concentrations (50–250 µM) to prevent protein precipitation.

-

THPTA Ligand: A water-soluble, highly coordinating ligand. Causality: THPTA binds Cu(I) to prevent its disproportionation and acts as a sacrificial reductant. This completely suppresses the generation of Reactive Oxygen Species (ROS) that would otherwise cleave the protein backbone .

-

Sodium Ascorbate: Reduces inactive Cu(II) to the catalytically active Cu(I) species in situ.

-

Aminoguanidine (Additive): Causality: The oxidation of ascorbate generates dehydroascorbate and diketogulonate—potent electrophiles that crosslink arginine and lysine residues on proteins. Aminoguanidine acts as a sacrificial nucleophile to scavenge these byproducts, preserving protein integrity.

Quantitative Reaction Parameters

| Parameter | Small Molecule Synthesis | Bioconjugation (Proteins/ADCs) | Causality / Rationale |

| N-Boc-β-alanine propargyl ester | 1.0 - 1.2 eq | 10 - 50 eq | Excess drives the reaction to completion for highly dilute biomolecules. |

| CuSO₄ Concentration | 1 - 5 mol% | 100 - 250 µM | Lower copper minimizes protein aggregation and ROS generation. |

| THPTA Ligand Ratio | 1:1 to 1:2 (Cu:Ligand) | 1:5 (Cu:Ligand) | Excess ligand ensures Cu is fully sequestered, protecting the biomolecule. |

| Sodium Ascorbate | 10 - 20 mol% | 2.5 - 5.0 mM | Maintains the Cu(I) state; excess compensates for dissolved oxygen. |

| Aminoguanidine | Not required | 5.0 mM | Scavenges electrophilic ascorbate byproducts to prevent crosslinking. |

Experimental Workflow & Methodology

Experimental workflow for THPTA-assisted CuAAC bioconjugation.

Step-by-Step Protocol

Phase 1: Preparation of Stock Solutions Note: Use degassed, MS-grade water to minimize dissolved oxygen.

-

CuSO₄: Prepare a 20 mM stock in water.

-

THPTA Ligand: Prepare a 100 mM stock in water.

-

Aminoguanidine HCl: Prepare a 100 mM stock in water.

-

Sodium Ascorbate: Prepare a 100 mM stock in water. (Critical: Must be prepared fresh daily. Discard if the solution turns yellow/brown).

-

N-Boc-β-alanine propargyl ester: Prepare a 10 mM stock in anhydrous DMSO.

-

Azide-Biomolecule: Dilute to 1–5 mg/mL in PBS (pH 7.4). Avoid buffers containing EDTA, as it will chelate the copper catalyst .

Phase 2: Catalyst Pre-Complexation

-

In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 5 µL of 100 mM THPTA).

-

Mix thoroughly and incubate at room temperature for 5 minutes. Expert Insight: Never add uncomplexed CuSO₄ directly to a protein solution. Pre-complexation ensures the copper is fully coordinated, preventing non-specific metalloprotein interactions.

Phase 3: Reaction Assembly For a standard 1 mL reaction volume:

-

To the Azide-Biomolecule solution, add the N-Boc-β-alanine propargyl ester (typically 10–25 equivalents relative to the azide). Mix gently.

-

Add Aminoguanidine to a final concentration of 5 mM (50 µL of 100 mM stock).

-

Add the pre-complexed Cu/THPTA solution to achieve a final copper concentration of 100 µM.

-

Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM (25 µL of 100 mM stock). Expert Insight: Ascorbate must always be added last. Adding it earlier can generate localized bursts of ROS before the copper is fully distributed.

Phase 4: Incubation & Purification

-

Flush the reaction tube with Argon or Nitrogen gas, seal, and incubate at room temperature for 1 to 4 hours on a slow end-over-end rotator.

-

Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper, or proceed directly to purification.

-

Purify the conjugated product using Size Exclusion Chromatography (e.g., Sephadex G-25 / PD-10 columns) or extensive dialysis against PBS to remove the copper, ligand, and unreacted linker.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the experimental design must be self-validating. Implement the following controls:

-

The "No-Copper" Negative Control: Set up a parallel reaction omitting the CuSO₄/THPTA complex.

-

Causality: Because N-Boc-β-alanine propargyl ester has hydrophobic characteristics (due to the Boc group), it may non-covalently adhere to hydrophobic pockets on a protein. If your analytical readout shows "labeling" in the No-Copper control, you are observing non-specific entrapment, not a true covalent triazole linkage.

-

-

Analytical Mass Shift: Analyze the purified product via MALDI-TOF MS or LC-MS. You must observe a precise mass addition corresponding to the molecular weight of the N-Boc-β-alanine propargyl ester minus the displaced protons.

-

Downstream Deprotection QC: Treat a small aliquot of the purified conjugate with 10-20% TFA in dichloromethane (for peptides) or mild acidic conditions (for sensitive proteins) to remove the Boc group. A subsequent reaction with an NHS-fluorescein dye should yield a fluorescent product, validating that the primary amine was successfully unveiled.

References

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link] [1]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Bioconjugation Resources.[Link] [3]

-

Organic Chemistry Portal. Click Chemistry - Azide-Alkyne Cycloaddition. Organic Chemistry Named Reactions.[Link][4]

Application Note: Optimized Boc Deprotection Strategies for N-Boc-β-Alanine Propargyl Ester

Introduction & Mechanistic Rationale

N-Boc-β-alanine propargyl ester is a highly versatile bifunctional building block widely utilized in drug development and bioconjugation. The propargyl moiety is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the β-alanine core serves as a flexible, biologically compatible linker.

To utilize the amine terminus for subsequent peptide coupling or functionalization, the tert-butyloxycarbonyl (Boc) protecting group must be quantitatively removed. The mechanistic challenge lies in the orthogonal stability of the molecule: researchers must cleave the robust Boc carbamate without compromising the terminal alkyne or hydrolyzing the ester linkage.

Causality in Experimental Design

-

Avoidance of Aqueous Acids: Terminal alkynes can undergo acid-catalyzed hydration to methyl ketones in the presence of water. Furthermore, aqueous acidic conditions risk hydrolyzing the propargyl ester. Therefore, strictly anhydrous conditions are mandatory 1.

-

Orthogonal Stability: Propargyl esters are exceptionally stable to standard acidic Boc-deprotection conditions (e.g., Trifluoroacetic acid or HCl), which would typically cleave tert-butyl esters 2. This allows for the selective revelation of the primary amine without degrading the C-terminus.

-

Byproduct Management: The cleavage of the Boc group generates a tert-butyl cation, which decomposes into isobutylene gas and CO₂. While β-alanine lacks reactive side chains that require aggressive scavengers, residual acid (TFA or HCl) must be rigorously removed to prevent the inhibition of downstream coupling reactions 1.

Reaction Workflow & Decision Matrix

Decision matrix for anhydrous Boc deprotection yielding either TFA or HCl salts.

Comparative Data: Reagent Selection

The choice of acid dictates the kinetics of the reaction and the physical properties of the resulting salt. Below is a quantitative and qualitative comparison of standard methodologies.

| Parameter | Method A: TFA / DCM | Method B: 4M HCl / Dioxane | Method C: HFIP (Microwave) |

| Reagent Strength | Strong Acid | Strong Acid | Mild / Fluorinated Solvent |

| Reaction Time | 1 - 2 hours | 2 - 4 hours | 15 - 30 mins (Microwave) |

| Resulting Salt Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt | Free amine (Thermolytic) |

| Physical State | Often a viscous oil / hygroscopic | Typically a crystalline solid | Variable |

| Key Advantage | Rapid, universal cleavage 1 | Avoids TFA-induced side reactions | Extremely mild, preserves sensitive groups 4 |

| Primary Drawback | Residual TFA can inhibit downstream couplings | Slower kinetics; HCl gas is corrosive | Requires specialized microwave equipment |

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Standard Deprotection with TFA in DCM

This is the most widely adopted method due to its rapid kinetics and high solubility profile.

-

Preparation: Dissolve N-Boc-β-alanine propargyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M.

-

Thermal Control: Cool the flask to 0 °C using an ice bath. Causality: The initial protonation is exothermic; cooling prevents thermal degradation of the alkyne and minimizes volatile solvent loss.

-

Acid Addition: Add an equal volume of anhydrous Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of TFA:DCM 1.

-

Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 1 to 2 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. Stain the plate with Ninhydrin and heat.

-

Validation Check: The starting material is Ninhydrin-negative. The reaction is complete when the starting material spot disappears and a new, bright purple baseline spot (the free primary amine salt) appears.

-

-

Evaporation & Azeotropic Removal: Concentrate the mixture in vacuo. To rigorously remove residual TFA, resuspend the resulting oil in toluene (3x the original volume) and evaporate. Causality: TFA has a high boiling point (72 °C) and forms strong hydrogen bonds with the newly freed amine. Toluene breaks this network and azeotropically pulls the TFA out of the matrix, preventing the poisoning of subsequent amide coupling steps.

-

Trituration: Suspend the crude residue in ice-cold diethyl ether. Validation Check: The non-polar ether dissolves cleaved tert-butyl byproducts, while the highly polar TFA salt precipitates as a white solid. Centrifuge or filter, then dry under high vacuum.

Protocol B: Deprotection with 4M HCl in Dioxane

This method is preferred when a solid, easily handled hydrochloride salt is desired, or when the substrate is sensitive to TFA-induced side reactions .

-

Preparation: Suspend or dissolve the N-Boc-β-alanine propargyl ester (1.0 equiv.) in a commercially available, anhydrous solution of 4M HCl in 1,4-dioxane 1.

-

Propagation: Stir the mixture at room temperature for 2 to 4 hours. Ensure the reaction vessel is vented through a drying tube (e.g., CaCl₂) to allow the escape of isobutylene and CO₂ gas while excluding atmospheric moisture.

-

Self-Validation (Visual): As the Boc group is cleaved, the highly polar β-alanine propargyl ester • HCl salt often becomes insoluble in dioxane and begins to precipitate as a fine white powder. This serves as an immediate visual confirmation of reaction progress.

-

Isolation: Once TLC confirms completion, concentrate the mixture under reduced pressure.

-

Purification: Triturate the solid with cold diethyl ether, filter, and dry extensively under high vacuum to yield the pure HCl salt.

Troubleshooting & Optimization

-

Issue: Incomplete Deprotection.

-

Cause: The acidic conditions may not be potent enough due to acid degradation (e.g., TFA absorbing atmospheric water) 1.

-

Solution: Always use fresh, anhydrous reagents. If using HCl/Dioxane, ensure the molarity has not decreased due to poor storage.

-

-

Issue: Hygroscopic Final Product.

-

Cause: β-alanine propargyl ester salts (especially the TFA salt) can be highly hygroscopic and turn into a sticky gum upon exposure to ambient humidity.

-

Solution: Store the final product under argon in a desiccator. Weigh and handle the material quickly in ambient air, or preferably within a glovebox.

-

References

- Source: nih.

- Source: bocsci.

- Source: researchgate.

- Source: benchchem.

Sources

Application Note: N-Boc-β-Alanine Propargyl Ester as a Dual-Orthogonal Bioconjugation Linker

Executive Summary

In modern drug development, targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates) require highly precise molecular assembly. N-Boc-β-alanine propargyl ester serves as a premier heterobifunctional linker designed for these complex assemblies. It provides two orthogonally reactive handles: a terminal alkyne for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected primary amine for downstream amide coupling. This guide outlines the mechanistic rationale, quantitative performance metrics, and self-validating protocols required to deploy this linker effectively in bioconjugation workflows.

Mechanistic Rationale & Chemical Biology

As a Senior Application Scientist, selecting the correct linker backbone is as critical as the reactive handles themselves. The design of N-Boc-β-alanine propargyl ester is driven by three foundational principles:

-

The β-Alanine Spacer: Unlike α-amino acids, the β-alanine backbone provides a three-carbon aliphatic spacer. Causality: This specific chain length minimizes steric hindrance at the conjugation sites while maintaining a hydrophilic profile, which is critical for preventing target protein aggregation in aqueous buffers.

-

The Propargyl Ester Handle: The terminal alkyne (-C≡CH) is highly specific for azides, functioning as the cornerstone of click chemistry[1]. Causality: The ester linkage exerts a mild electron-withdrawing effect that fine-tunes the pKa of the terminal proton, optimizing its reactivity for the initial activation step in the CuAAC catalytic cycle[1].

-

The Boc Protection Strategy: The tert-butyloxycarbonyl (Boc) group is completely orthogonal to CuAAC conditions. Causality: Because CuAAC utilizes reducing agents (ascorbate) and transition metals (copper) in aqueous media, the Boc group remains intact, preventing the primary amine from participating in unwanted side reactions or coordinating with the copper catalyst.

Workflow Overview & Visualization

The standard bioconjugation pipeline utilizing this linker follows a strict two-phase orthogonal approach: Click first, Deprotect second.

Orthogonal bioconjugation workflow utilizing CuAAC and subsequent amine-directed coupling.

Quantitative Performance Data

The following table summarizes the expected quantitative performance and optimal parameters for each phase of the bioconjugation workflow, assuming standard biomolecule concentrations (10–100 µM).

| Reaction Phase | Catalyst / Reagents | Optimal pH / Solvent | Temp / Time | Expected Yield | Primary QC Method |

| CuAAC Click | CuSO₄, THPTA, Na-Ascorbate | pH 7.0–7.4 (Aqueous/DMSO) | 25°C / 1–2 h | > 90% | LC-MS, Fluorimetry |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM (1:1 v/v) | 25°C / 1 h | > 95% | Ninhydrin Test |

| Amide Coupling | DIPEA, NHS-Ester Target | pH 7.5–8.0 (DMF or Buffer) | 25°C / 2–4 h | 80–90% | HPLC (214 nm) |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next phase without passing the embedded Quality Control (QC) checkpoints.

Phase 1: CuAAC Bioconjugation

This protocol connects the propargyl ester to an azide-functionalized target (e.g., a peptide or small molecule)[2].

Step-by-Step Methodology:

-

Prepare Stock Solutions: Prepare 20 mM CuSO₄ in water, 50 mM THPTA ligand in water, and 100 mM Sodium Ascorbate (freshly prepared in water)[2].

-